

Physicochemical Properties of Deuterated Iodosulfuron: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Iodosulfuron Methyl ester-d3*

Cat. No.: B15557947

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the herbicide Iodosulfuron, with a specific focus on the anticipated characteristics of its deuterated analogue. While empirical data on deuterated Iodosulfuron is not yet publicly available, this document extrapolates its expected properties based on the well-established principles of kinetic isotope effects and the known data of its non-deuterated form, Iodosulfuron-methyl-sodium. This guide summarizes key quantitative data in structured tables, details relevant experimental protocols for property determination, and includes visualizations of the herbicide's mechanism of action and a general experimental workflow. The aim is to equip researchers and professionals in drug and agrochemical development with the foundational knowledge needed to explore the potential advantages of deuterating Iodosulfuron.

Introduction

Iodosulfuron is a post-emergence herbicide belonging to the sulfonylurea chemical class, typically formulated as its methyl-sodium salt.^{[1][2][3][4]} Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is critical for the biosynthesis of branched-chain amino acids in targeted plant species.^{[3][5][6]} The strategic replacement of hydrogen with its stable, heavier isotope, deuterium, is a recognized strategy in medicinal and agrochemical science to modulate a molecule's metabolic profile.^{[7][8][9]} This modification can

lead to significant changes in physicochemical properties due to the kinetic isotope effect, potentially enhancing the compound's stability, efficacy, and safety.[\[10\]](#) This guide synthesizes the known physicochemical data for Iodosulfuron and provides a scientifically grounded projection of the properties of deuterated Iodosulfuron.

Physicochemical Data of Iodosulfuron

The following tables present a summary of the reported physicochemical properties for Iodosulfuron, predominantly for the Iodosulfuron-methyl-sodium form.

Table 1: General and Chemical Properties of Iodosulfuron-methyl-sodium

Property	Value
Molecular Formula	<chem>C14H13IN5NaO6S</chem> [11]
Molecular Weight	529.2 g/mol [11]
Melting Point	152 °C [4] [11]
pKa (at 20 °C)	3.22 [11]
Physical Appearance	Off-White to Pale Beige Crystalline Powder [4] [11]

Table 2: Solubility Data for Iodosulfuron-methyl-sodium at 20 °C

Solvent	Solubility (g/L)	pH (for aqueous solutions)
Water	0.16	5[4][11][12]
Water	25.0	7[4][11][12]
Water	65.0	9[4][11][12]
Acetonitrile	52	N/A[11]
Ethyl acetate	23	N/A[11]
n-Heptane	0.001	N/A[11]
Methanol	12	N/A[11]
2-Propanol	4.4	N/A[11]
Toluene	2.1	N/A[11]

Table 3: Partition Coefficient and Stability of Iodosulfuron-methyl-sodium

Property	Value	Conditions
Log P (Octanol/Water)	1.07	pH 5[4]
Log P (Octanol/Water)	-0.70	pH 7[4]
Log P (Octanol/Water)	-1.22	pH 9[4]
Stability in Water	Half-life > 365 days	At pH 7, protected from light[13]
Storage Stability	Stable for 24-28 months	In deep-frozen cereal matrix samples[14]

Projected Physicochemical Properties of Deuterated Iodosulfuron

While direct experimental data for deuterated Iodosulfuron is not available in the current literature, the impact of deuterium substitution on molecular properties is well-understood.[7][8][15][16]

- Kinetic Isotope Effect: The bond between carbon and deuterium (C-D) is stronger than the corresponding carbon-hydrogen (C-H) bond.[9] This increased bond strength raises the activation energy for reactions that involve breaking this bond, thereby slowing the reaction rate. This phenomenon is known as the deuterium kinetic isotope effect.[9] In the context of Iodosulfuron, this could result in a reduced rate of metabolic breakdown in target plants and the environment, potentially leading to enhanced bio-efficacy and longer persistence.
- Melting and Boiling Points: A slight increase in the melting and boiling points of deuterated Iodosulfuron can be anticipated due to its higher molecular mass and altered intermolecular forces.
- pKa: The replacement of hydrogen with deuterium can subtly influence a molecule's acidity or basicity, which would manifest as a minor shift in its pKa value.
- Solubility and Partition Coefficient (Log P): Although typically not subject to dramatic changes, the alterations in polarity and hydrogen bonding capabilities upon deuteration may cause small differences in solubility and lipophilicity.

Key Experimental Protocols

The accurate characterization of physicochemical properties requires rigorous and standardized experimental methods. The following protocols are applicable for the analysis of Iodosulfuron and its deuterated analogues.

Determination of the Octanol-Water Partition Coefficient (K_{ow})

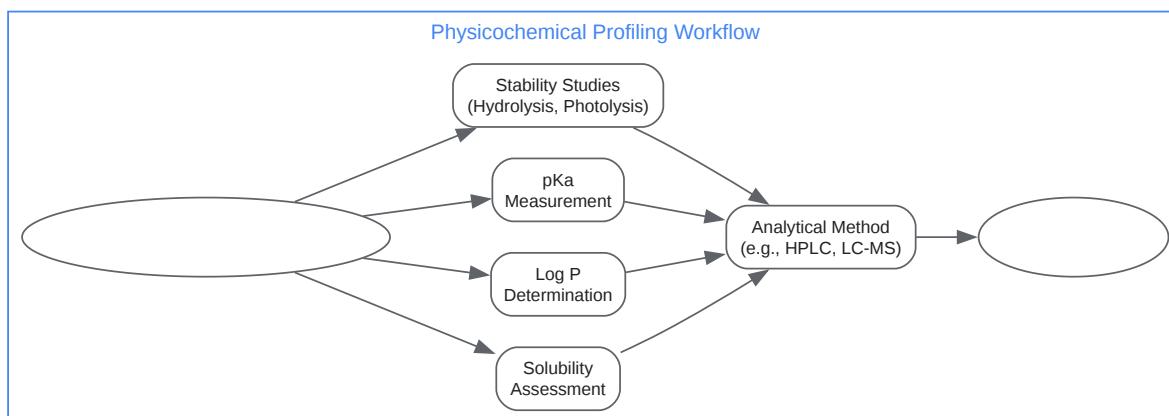
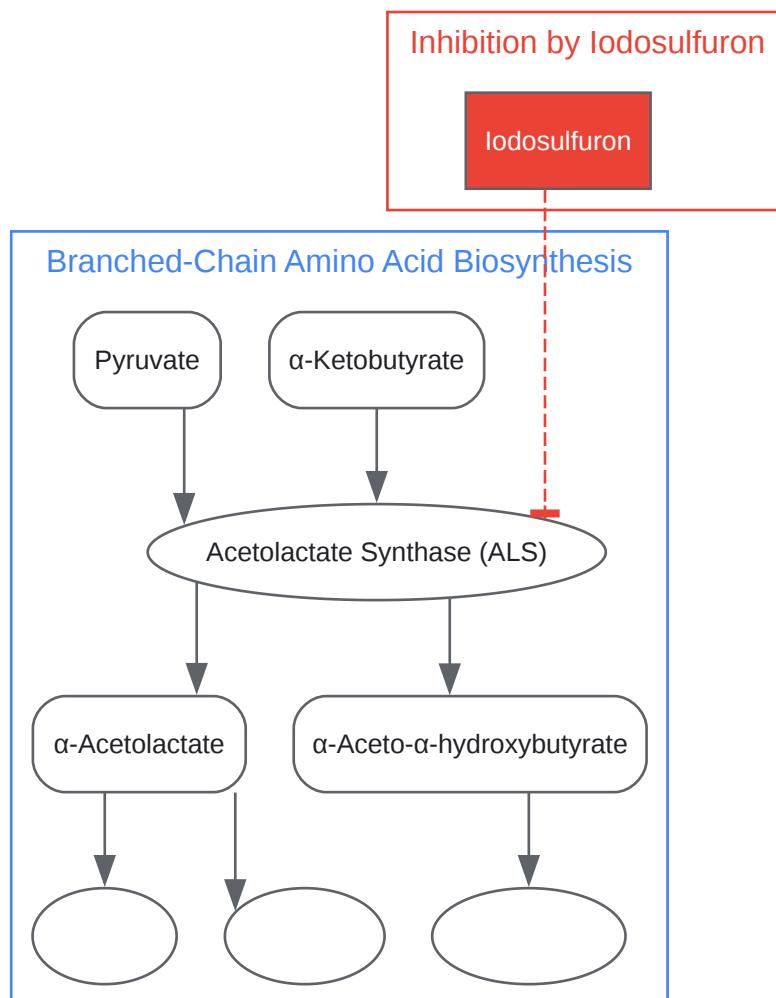
The octanol-water partition coefficient is a critical measure of a compound's lipophilicity.[5]

- Preparation of Phases: Prepare mutually saturated solutions of n-octanol and water.
- Sample Preparation: Dissolve a precisely weighed amount of the test compound in the aqueous phase to achieve a known concentration.
- Partitioning: In a suitable vessel, combine equal volumes of the n-octanol and aqueous phases containing the test compound.

- Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to allow for equilibrium to be reached.
- Phase Separation: Centrifuge the mixture to ensure a clean separation of the two phases.
- Concentration Analysis: Determine the concentration of the analyte in both the aqueous and n-octanol phases using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC).
- Calculation: The K_{ow} is the ratio of the concentration in the n-octanol phase to that in the aqueous phase. The result is typically expressed as its base-10 logarithm (log K_{ow} or log P).[5]

Stability Analysis using High-Performance Liquid Chromatography (HPLC)

HPLC is an essential tool for evaluating the stability of Iodosulfuron under various environmental conditions.[13][17][18][19]



- Sample Incubation: Prepare solutions of Iodosulfuron in relevant aqueous buffers (e.g., pH 5, 7, and 9). For photostability testing, use quartz containers. Incubate the solutions under controlled conditions of temperature and light.
- Time-Point Sampling: At predetermined intervals, collect aliquots from the incubated solutions.
- HPLC Analysis:
 - Mobile Phase: A common mobile phase is a gradient or isocratic mixture of acetonitrile and water or methanol and water.[20]
 - Stationary Phase: A C18 reversed-phase column is typically employed.
 - Detection: Utilize a UV detector set to an appropriate wavelength or a mass spectrometer (LC-MS) for more sensitive detection and identification of any degradation products.[17][20]

- Quantification: Construct a calibration curve from standard solutions of known concentrations to quantify the amount of Iodosulfuron remaining at each time point.[\[20\]](#)
- Kinetic Analysis: Plot the concentration of Iodosulfuron as a function of time to determine the degradation kinetics and calculate the compound's half-life ($t_{1/2}$) under the tested conditions.

Visualizations: Pathways and Workflows

Iodosulfuron's Mechanism of Action

The diagram below illustrates how Iodosulfuron inhibits the acetolactate synthase (ALS) enzyme, thereby disrupting the biosynthesis of essential branched-chain amino acids in susceptible plants.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Iodosulfuron-methyl-sodium (Ref: AE F115008) [sitem.herts.ac.uk]
- 2. Iodosulfuron [sitem.herts.ac.uk]
- 3. apvma.gov.au [apvma.gov.au]
- 4. Iodosulfuron-methyl-sodium [drugfuture.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Iodosulfuron-Methyl-Based Herbicidal Ionic Liquids Comprising Alkyl Betainate Cation as Novel Active Ingredients with Reduced Environmental Impact and Excellent Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deuterium and its impact on living organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iiste.org [iiste.org]
- 9. youtube.com [youtube.com]
- 10. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Iodosulfuron methyl sodium CAS#: 144550-36-7 [m.chemicalbook.com]
- 12. Iodosulfuron methyl sodium | 144550-36-7 [chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bayer.com [bayer.com]
- 15. Impact of H/D isotopic effects on the physical properties of materials - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. Heavy water - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]

- 19. researchgate.net [researchgate.net]
- 20. mhlw.go.jp [mhlw.go.jp]
- To cite this document: BenchChem. [Physicochemical Properties of Deuterated Iodosulfuron: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15557947#physicochemical-properties-of-deuterated-iodosulfuron>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com